N-(3-chloro-4-methoxyphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-27-16-7-6-14(10-15(16)21)22-20(26)13-4-2-8-25(11-13)12-18-23-19(24-28-18)17-5-3-9-29-17/h3,5-7,9-10,13H,2,4,8,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHJLLOTOIZJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 432.9 g/mol |
| CAS Number | 1170018-01-5 |
The structure features a chloro-methoxyphenyl group attached to a piperidine ring, which is further substituted with a thiophene-linked 1,2,4-oxadiazole moiety. This unique combination is believed to enhance its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities, including:
- Anticancer Activity : Several derivatives have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have demonstrated IC values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
- Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antibacterial and antifungal activities. The presence of the thiophene ring is known to enhance these properties through interaction with microbial cell membranes .
- Anti-inflammatory Effects : Some studies suggest that derivatives of this class can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites relevant to its therapeutic targets, such as those involved in apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines, revealing that modifications to the oxadiazole structure significantly affected their potency .
- Antimicrobial Testing : Research on thiophene derivatives has shown promising results in inhibiting bacterial growth with minimum inhibitory concentration (MIC) values ranging from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of related compounds, demonstrating reduced inflammation markers in treated groups compared to controls .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their distinguishing features, and inferred biological activities:
Key Comparative Insights
Heterocyclic Substituents
- The 1,2,4-oxadiazole-thiophene group in the target compound contrasts with the triazolo-pyridazine in STOCK6S-67386.
- The thiophene moiety may offer superior π-stacking interactions compared to the benzothiophene in ’s analog, though the latter’s larger aromatic system could improve hydrophobic interactions .
Chloro and Methoxy Groups
- The 3-chloro-4-methoxyphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may fine-tune binding affinity compared to the simpler 2-methoxyphenyl analog in . Chlorine’s lipophilicity could enhance membrane permeability .
- In ML267, a trifluoromethyl group on the pyridine ring significantly boosts potency, suggesting that halogenated substituents are critical for enzyme inhibition. The absence of CF₃ in the target compound may limit its efficacy against similar targets .
Piperidine vs. Piperazine Cores
- The piperidine backbone in the target compound versus the piperazine in ML267 may alter conformational flexibility and hydrogen-bonding capacity. Piperazine’s additional nitrogen could enhance solubility but reduce metabolic stability .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves oxadiazole ring formation followed by coupling reactions to attach the piperidine and substituted phenyl moieties. Key steps include:
- Cyclization of thiophene-2-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole core .
- Amide coupling using reagents like HBTU or DCC in solvents such as DMF or THF, with reflux conditions (80–100°C) to enhance yield .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Optimization tip : Monitor reaction progress using TLC and adjust stoichiometry of coupling agents (e.g., 1.2 equivalents of EDCI) to minimize byproducts .
Q. Which analytical techniques are critical for structural characterization?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm piperidine conformation, oxadiazole substitution, and amide bond geometry .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~502.12 Da) .
- FT-IR to identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and oxadiazole ring vibrations (~960 cm⁻¹) . Advanced tip: For ambiguous stereochemistry, employ X-ray crystallography or NOESY experiments .
Q. How can preliminary biological activity be assessed?
Begin with in vitro assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays at 10 µM compound concentration) .
- Cellular viability : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Computational docking : Model interactions with targets like PARP-1 or EGFR using AutoDock Vina, focusing on the oxadiazole-thiophene moiety’s π-π stacking potential .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields for similar oxadiazole-piperidine hybrids?
Discrepancies often arise from:
- Solvent polarity : Lower yields in DMF vs. acetonitrile due to competing side reactions (e.g., oxadiazole ring degradation at high temps) .
- Catalyst choice : Pd/C vs. CuI in coupling steps may alter regioselectivity . Methodological solution : Perform a design of experiments (DOE) varying solvent, temperature, and catalyst. Use HPLC to quantify intermediates and identify bottlenecks .
Q. What mechanistic insights exist for the biological activity of the oxadiazole-thiophene motif?
The 1,2,4-oxadiazole-thiophene system may:
- Act as a bioisostere for ester/carbamate groups, enhancing metabolic stability .
- Chelate metal ions (e.g., Mg²⁺ in kinase ATP-binding pockets) via nitrogen and sulfur atoms . Validation methods :
- Surface plasmon resonance (SPR) to measure binding kinetics to purified targets.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters of interaction .
Q. How to design a structure-activity relationship (SAR) study for this compound?
Focus on:
- Piperidine substitution : Compare N-methyl vs. unsubstituted piperidine analogs for membrane permeability (logP calculations via ChemAxon) .
- Thiophene vs. furan : Synthesize derivatives replacing thiophen-2-yl with furan-2-yl to assess π-electron density impact on target engagement .
- Chlorine positioning : Test 3-chloro-4-methoxyphenyl vs. 4-chloro-3-methoxyphenyl isomers in cytotoxicity assays .
Q. What strategies mitigate stability issues during long-term storage?
Stability challenges include:
- Hydrolysis of the oxadiazole ring in aqueous buffers (pH > 8) .
- Oxidation of the thiophene sulfur under ambient light . Solutions :
- Store lyophilized powder at –20°C in argon-filled vials.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across different cell lines?
Variations may stem from:
- Differential expression of efflux pumps (e.g., P-gp in resistant lines) .
- Metabolic activation requirements (e.g., CYP3A4-mediated conversion to active metabolites) . Resolution :
- Use isogenic cell pairs (e.g., parental vs. P-gp knockout) .
- Pair cellular assays with pharmacokinetic profiling (e.g., microsomal stability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
